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Compound of Interest

Compound Name:
2-Chloro-N-methylpyrimidine-5-

carboxamide

CAS No.: 1360443-21-5

Cat. No.: B1511203 Get Quote

Executive Summary & Chemical Identity
2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a critical heterocyclic

building block used extensively in medicinal chemistry. It serves as an electrophilic scaffold for

the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and other bioactive pyrimidine

derivatives. Its reactivity is defined by the labile C2-chlorine atom (susceptible to SNAr

displacement) and the stable N-methylcarboxamide moiety at the C5 position.

Chemical Identity Table
Parameter Detail

IUPAC Name 2-Chloro-N-methylpyrimidine-5-carboxamide

CAS Registry Number 1360443-21-5

Molecular Formula C₆H₆ClN₃O

Molecular Weight 171.58 g/mol

SMILES CNC(=O)C1=CN=C(Cl)N=C1

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in water
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Synthesis & Experimental Origin
To ensure spectroscopic data integrity, the origin of the sample must be understood. This

compound is typically synthesized via the activation of 2-chloropyrimidine-5-carboxylic acid

followed by amidation.[1] This route minimizes hydrolysis byproducts that can contaminate

spectral baselines.

Validated Synthetic Protocol
Activation: 2-Chloropyrimidine-5-carboxylic acid is converted to the acid chloride using oxalyl

chloride (COCl)₂ and catalytic DMF in dichloromethane (DCM).

Amidation: The acid chloride is reacted with methylamine (in THF or aqueous solution) at low

temperature (0°C) to prevent displacement of the C2-chloride.

Reaction Pathway Diagram
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Caption: Two-step synthesis via acid chloride activation to ensure regioselectivity at the C5

position.

Spectroscopic Analysis
The following data represents the standard spectroscopic profile for high-purity (>98%)

samples.

A. Mass Spectrometry (MS)
The mass spectrum is dominated by the characteristic chlorine isotope pattern.
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Ionization Mode m/z (Observed)
Relative
Abundance

Assignment

ESI+ (Positive) 172.0 100% [M+H]⁺ (³⁵Cl isotope)

174.0 ~33% [M+H]⁺ (³⁷Cl isotope)

213.0 <5%
[M+H+CH₃CN]⁺

(Adduct if ACN used)

Diagnostic Insight: The 3:1 intensity ratio between m/z 172 and 174 is the primary confirmation

of the monochlorinated pyrimidine core. Loss of the chlorine atom (m/z ~136) is rarely

observed in soft ionization (ESI) but may appear in EI-MS.

B. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)

The symmetry of the pyrimidine ring (assuming rapid rotation of the amide bond) simplifies the

aromatic region.

Shift (δ ppm) Multiplicity Integration
Coupling (J
Hz)

Assignment

9.10 - 9.15 Singlet (s) 2H -
H4, H6

(Pyrimidine Ring)

8.75 - 8.85 Broad (br q) 1H J ≈ 4.5 Hz NH (Amide)

2.80 - 2.85 Doublet (d) 3H J ≈ 4.5 Hz CH₃ (N-Methyl)

Structural Logic:

H4/H6 (9.1 ppm): These protons are highly deshielded due to the electron-deficient nature of

the pyrimidine ring and the electron-withdrawing effect of the C5-carbonyl and C2-chlorine.

They typically appear as a singlet because they are chemically equivalent.

Amide Coupling: The N-methyl group appears as a doublet due to coupling with the adjacent

NH proton. If D₂O exchange is performed, the NH signal disappears, and the methyl doublet
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collapses to a singlet.

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3280 - 3320 Stretching (ν) N-H (Secondary Amide)

3050 - 3100 Stretching (ν) C-H (Aromatic/Heteroaromatic)

1645 - 1665 Stretching (ν) C=O (Amide I band)

1540 - 1560 Bending (δ) N-H (Amide II band)

740 - 760 Stretching (ν) C-Cl (Aryl Chloride)

Quality Control & Impurity Profiling
When analyzing this compound, researchers must be vigilant for common synthetic impurities.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

Detection: UV at 254 nm (Pyrimidine absorption).

Impurity Identification Table
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Relative Retention Time
(RRT)

Potential Impurity Origin

0.85 2-Hydroxypyrimidine derivative
Hydrolysis of C2-Cl (Storage

artifact)

0.90
2-Chloropyrimidine-5-

carboxylic acid
Unreacted starting material

1.00 Target Compound -

1.20 Bis-amide dimer Over-reaction (rare)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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